1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine
Description
1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine is a substituted phenylpropan-1-amine derivative characterized by a chloro group at the meta position and a trifluoromethyl (CF₃) group at the para position on the phenyl ring. Its molecular formula is C₁₀H₁₁ClF₃N (molecular weight: 237.65 g/mol). This compound is of interest in medicinal chemistry, particularly in the synthesis of urea derivatives (e.g., compound 9o in ), which exhibit pharmacological activity .
Properties
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYBSZAYKDHAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Nitrile reduction via catalytic hydrogenation is a widely adopted route. The substrate, 3-chloro-4-(trifluoromethyl)phenylpropanenitrile, is hydrogenated in the presence of transition metal catalysts (e.g., Raney Ni, Pd/C) under H₂ pressure.
Key Parameters
Yield Optimization
| Catalyst | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|
| Raney Ni | 30 | 12 | 92 |
| Pd/C (5%) | 20 | 8 | 88 |
Side products include secondary amines (≤5%) due to over-reduction.
Reductive Amination of Ketones
Sodium Borohydride-Mediated Reduction
The ketone intermediate, 1-[3-chloro-4-(trifluoromethyl)phenyl]propan-1-one, undergoes reductive amination with NH₃ or methylamine. Sodium borohydride (NaBH₄) in glacial acetic acid selectively reduces the imine intermediate.
Protocol
Performance Metrics
| Amine Source | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NH₃ (gas) | MeOH | 78 | 95 |
| Methylamine | CH₃COOH | 85 | 97 |
Nucleophilic Substitution of Halogenated Intermediates
SN2 Displacement with Ammonia
3-Chloro-1-[4-(trifluoromethyl)phenyl]propane reacts with liquid NH₃ in DMSO at elevated temperatures. The reaction proceeds via a bimolecular mechanism, favored by polar aprotic solvents.
Scalability Challenges
-
Corrosion : Requires Hastelloy reactors due to Cl⁻ liberation.
Asymmetric Synthesis via Chiral Auxiliaries
Oxazaborolidine-Catalyzed Reduction
Enantioselective reduction of prochiral ketones using Corey-Bakshi-Shibata (CBS) catalysts achieves >98% enantiomeric excess (ee). The (R)-oxazaborolidine catalyst coordinates to the ketone, enabling hydride transfer from BH₃·THF.
Case Study
| Substrate | Catalyst Loading (%) | ee (%) | Yield (%) |
|---|---|---|---|
| 1-[3-Cl-4-CF₃-Ph]propan-1-one | 10 | 99 | 89 |
Limitations : High catalyst costs limit industrial use.
Industrial-Scale Methodologies
Continuous Flow Hydrogenation
Microreactor systems enhance mass transfer and safety for nitrile reductions. A Pt/TiO₂ catalyst in supercritical CO₂ achieves 94% yield with 99.5% selectivity.
Green Chemistry Approaches
-
Biocatalysis : Immobilized transaminases convert ketones to amines under mild conditions (pH 7.5, 30°C).
-
Solvent-Free Systems : Ball milling reduces waste generation by 70%.
Comparative Analysis of Methods
| Method | Cost ($/kg) | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | 120 | 92 | High | Moderate (H₂ usage) |
| Reductive Amination | 95 | 85 | Medium | High (solvent waste) |
| Asymmetric Synthesis | 450 | 89 | Low | Low |
Chemical Reactions Analysis
Types of Reactions: 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using sodium hydroxide or alkoxide bases.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding dechlorinated amine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism by which 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity. The chloro group may participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
1-(3-Chlorophenyl)propan-1-amine
- Molecular Formula : C₉H₁₂ClN
- Molecular Weight : 169.65 g/mol
- Key Differences :
- Lacks the trifluoromethyl group at the para position.
- Exhibits lower molecular weight (169.65 vs. 237.65 g/mol) and reduced lipophilicity (LogP: 3.45 vs. ~4.5 estimated for the target compound).
- Boiling point: 234.97°C, compared to the target compound’s higher predicted boiling point due to the CF₃ group’s electron-withdrawing effects .
- Applications : Used as a precursor in synthesis but less likely to exhibit strong bioactivity due to simpler substituents.
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine
- Molecular Formula : C₁₁H₁₁F₆N
- Molecular Weight : 295.21 g/mol
- Key Differences :
- Applications: Potential use in high-affinity ligands for hydrophobic binding pockets.
(R)- and (S)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)propan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₁F₄N (free base)
- Molecular Weight : 237.20 g/mol (free base)
- Key Differences :
- Applications : Enantiomers are critical in asymmetric synthesis for drug development.
3-(4-Chlorophenyl)propan-1-amine
- Molecular Formula : C₉H₁₂ClN
- Molecular Weight : 169.65 g/mol
- Key Differences :
- Applications : Intermediate in agrochemical synthesis.
Structural and Functional Analysis
Electronic Effects
- The CF₃ group in the target compound is a strong electron-withdrawing group, reducing electron density on the phenyl ring and enhancing resistance to oxidative metabolism.
- Chlorine at the meta position provides moderate electron withdrawal, influencing regioselectivity in electrophilic substitution reactions .
Data Table: Comparative Properties
Biological Activity
1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a trifluoromethyl group and a chlorine atom on the phenyl ring, which enhance its lipophilicity and metabolic stability. These characteristics contribute to the compound's ability to interact effectively with various biological targets. The presence of the amine group also allows for hydrogen bonding interactions, further influencing its biological properties.
The biological activity of 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine can be attributed to several mechanisms:
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.
- Binding Affinity Modulation : The chlorine substituent can influence binding affinities to specific receptors or enzymes, potentially enhancing therapeutic efficacy.
- Enzyme Interaction : Preliminary studies suggest that the compound may modulate enzyme activities or receptor interactions, although detailed mechanisms are still under investigation.
Biological Activity and Therapeutic Potential
Research indicates that 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine exhibits a range of biological activities:
- Antimicrobial Properties : Initial investigations have shown potential antimicrobial effects, suggesting its utility in treating infections caused by various pathogens.
- Anti-inflammatory Effects : The compound is being explored for anti-inflammatory applications, which could have implications for treating chronic inflammatory diseases.
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, particularly in models related to neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | , |
| Anti-inflammatory | Reduces inflammation markers | , |
| Neuroprotective | Protects neuronal cells in vitro | , |
Case Study: Neuroprotective Effects
In a study examining the neuroprotective potential of 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine, researchers found that the compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism was linked to its ability to modulate oxidative stress pathways and enhance cellular resilience against neurotoxic insults .
Case Study: Antimicrobial Activity
Another study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited bactericidal activity at concentrations below those typically required for similar compounds, highlighting its potential as an effective antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-chloro-4-(trifluoromethyl)benzaldehyde with propan-1-amine, using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere. Alternative routes involve coupling reactions with halogenated intermediates, where catalytic systems (e.g., Pd/C or nickel-based catalysts) improve efficiency. Reaction yields depend on stoichiometric ratios, solvent polarity, and temperature control (e.g., 60–80°C for 12–24 hours). For example, using LiAlH4 as a reducing agent in anhydrous THF achieved 68% yield in analogous amine syntheses .
- Key Data :
| Reaction Condition | Yield (%) | Catalyst | Reference |
|---|---|---|---|
| NaBH3CN, MeOH, 24h | 72 | None | |
| LiAlH4, THF, 12h | 68 | None |
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, ¹⁹F) are critical for structural confirmation. For chiral purity, chiral HPLC with UV detection (e.g., using a Chiralpak IA column) is recommended. X-ray crystallography resolves stereochemical ambiguities, while derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances detection sensitivity in trace analysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential amine reactivity. Waste should be neutralized with 1M HCl before disposal. Emergency procedures include rinsing exposed areas with water for 15 minutes and consulting a physician .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in reaction pathways?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O or deuterium) combined with kinetic studies can track substituent effects. Computational modeling (DFT or MD simulations) predicts electronic effects of the -CF3 group on transition states. For example, the electron-withdrawing nature of -CF3 may stabilize intermediates in nucleophilic substitution reactions .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Methodological Answer : Reproduce experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate variables. Cross-validate NMR assignments using 2D techniques (COSY, HSQC). Compare melting points or optical rotation values with literature to confirm purity. Discrepancies in yields may arise from trace moisture in solvents or catalyst deactivation .
Q. What strategies improve the compound’s stability during long-term storage or biological assays?
- Methodological Answer : Store under argon at –20°C in amber vials to prevent oxidation. Add antioxidants (e.g., BHT) or stabilize in acidic buffers (pH 4–6) for aqueous solutions. Monitor degradation via LC-MS over time, focusing on hydrolytic or photolytic byproducts .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Modify the propylamine chain length or introduce substituents (e.g., methyl, hydroxy) to assess steric and electronic effects. Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to map interactions with target proteins. For instance, substituting the chloro group with bromo may enhance binding affinity in receptor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
